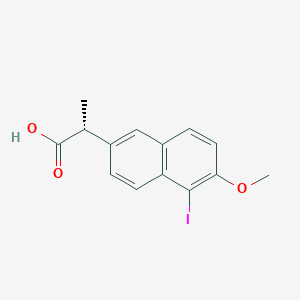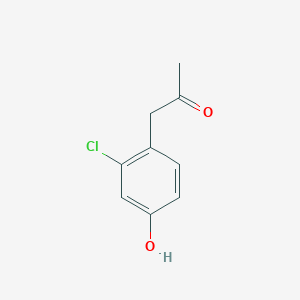![molecular formula C10H9BrFN3O B13443049 {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Bromofluorophenyl Group: The bromofluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable bromofluorophenyl halide with the triazole intermediate.
Addition of the Methanol Moiety: The final step involves the addition of a methanol group to the triazole derivative, which can be achieved through a reduction reaction using a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the bromofluorophenyl group to yield various reduced derivatives.
Substitution: The triazole ring and the bromofluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced derivatives of the bromofluorophenyl group.
Substitution: Functionalized triazole derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in these areas.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromofluorophenyl group enhances the compound’s binding affinity and selectivity, while the methanol moiety can participate in hydrogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methane
- {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethanol
- {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propanol
Uniqueness
Compared to similar compounds, {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol stands out due to the presence of the methanol moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the bromofluorophenyl group and the triazole ring also imparts unique properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C10H9BrFN3O |
|---|---|
Peso molecular |
286.10 g/mol |
Nombre IUPAC |
[1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C10H9BrFN3O/c11-9-3-7(1-2-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5,16H,4,6H2 |
Clave InChI |
YGWVZNKYVCBUQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN2C=C(N=N2)CO)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
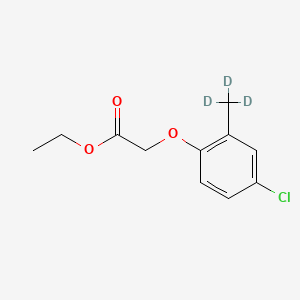
![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)


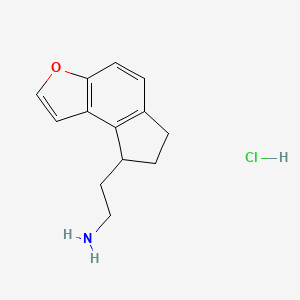

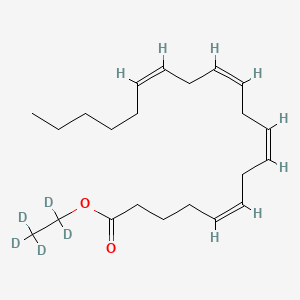
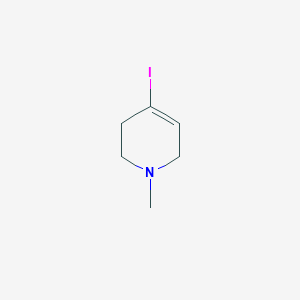
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)

![[2]-Gingerdione](/img/structure/B13443019.png)
